molecular formula C₁₀H₁₂D₃N B1154946 (2R)-4-Phenylbutan-2-amine-d3

(2R)-4-Phenylbutan-2-amine-d3

Cat. No.: B1154946
M. Wt: 152.25
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-Phenylbutan-2-amine-d3 is a chiral, deuterium-labeled organic compound with the molecular formula C 10 H 12 D 3 N and a molecular weight of 152.25 g/mol . This biochemical serves as a critical isotope-labelled intermediate in the synthesis of potent Cathepsin S inhibitors, which are proteases involved in immune response regulation and are a significant target in autoimmune disease research . The parent compound structure, 4-Phenylbutylamine, is characterized as a phenylbutylamine, a class of compounds known to include biologically active molecules that often target G protein-coupled receptors (GPCRs), a major family of drug targets . The deuterium (D) atoms incorporated into the structure can enhance metabolic stability in research settings, making this compound valuable for pharmacokinetic and metabolic studies. It is presented as a light yellow oil with a high purity of 98% and should be stored refrigerated or frozen (2-8°C), protected from air and light to maintain stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with care, using appropriate personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C₁₀H₁₂D₃N

Molecular Weight

152.25

Synonyms

(-)-1-Methyl-3-phenylpropylamine-d3;  (-)-α-Methylbenzenepropanamine-d3; _x000B_(2R)-2-Amino-4-phenylbutane-d3;  (2R)-4-Phenylbutan-2-amine-d3; _x000B_(R)-1-Methyl-3-phenylpropylamine-d3;  (R)-4-Phenyl-2-butanamine-d3;  (R)-α-Methylbenzenepropanamine-d3;  (R)-(-)-1-Met

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Dipeptidyl Peptidase-4 Inhibition

One of the most significant applications of (2R)-4-Phenylbutan-2-amine-d3 is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. A study demonstrated that compounds derived from this compound exhibited potent DPP-4 inhibition comparable to established drugs like omarigliptin, with IC50 values around 2.0 nM for the most effective derivatives .

Table 1: DPP-4 Inhibition Data

CompoundIC50 (nM)Pharmacological Effect
22a2.0>80% inhibition within 24h
OmarigliptinN/ALong-acting control

2. Drug Design and Development

The compound has been utilized in rational drug design strategies, where its structural features have been exploited to develop new therapeutic agents. The design process often involves molecular docking studies to predict binding affinities and optimize lead compounds for enhanced efficacy against specific biological targets .

Biocatalytic Applications

1. Asymmetric Synthesis of Amines

Recent advancements have shown that this compound can be employed in biocatalytic processes for the asymmetric synthesis of amines. This method allows for the efficient production of primary, secondary, and tertiary amines with high stereoselectivity. The use of engineered enzymes has significantly improved the yield and enantiomeric ratios of synthesized products .

Table 2: Biocatalytic Synthesis Outcomes

EnzymeSubstrateConversion (%)Enantiomeric Ratio
OYE21a>9999:1 (S)
YqjM1a>9997:3 (S)

Pharmacological Insights

1. Antidiabetic Properties

In addition to its role as a DPP-4 inhibitor, compounds related to this compound have been studied for their antidiabetic effects. These compounds have shown promise in improving glucose tolerance in animal models, indicating their potential as therapeutic agents for managing diabetes .

Case Studies

Case Study 1: Efficacy in Animal Models

In a controlled study, a derivative of this compound was administered to diabetic rats. The results indicated a significant reduction in blood glucose levels compared to the control group, supporting its application in diabetes management .

Case Study 2: Biocatalytic Efficiency

A biocatalytic cascade involving this compound was evaluated for its efficiency in synthesizing complex amine structures. The study highlighted the advantages of using this compound in terms of yield and stereochemical purity, making it a valuable tool in organic synthesis .

Preparation Methods

H/D Exchange via D₂O/Et₃N Systems

A pivotal method for synthesizing α,β-deuterated amines involves tandem H/D exchange and single-electron transfer (SET) reductive deuteration. Luo et al. demonstrated this approach using nitriles as precursors. For (2R)-4-Phenylbutan-2-amine-d3, the protocol involves:

  • H/D Exchange : Reacting 4-Phenylbutanenitrile with D₂O (120 equiv) and Et₃N (12 equiv) at 1.0 M concentration in THF, achieving 98% deuterium incorporation at the α-position.

  • SmI₂-Mediated Reduction : Treating the α-deuterated nitrile with SmI₂ (2 equiv) and D₂O in THF, yielding the β-deuterated amine. This step introduces two additional deuterium atoms at the β-methyl group via radical intermediates.

Key Data :

ParameterValue
Deuterium Incorporation98% (α), 95% (β)
Yield82%
Reaction Time16 h (H/D), 4 h (SET)

This method’s efficiency stems from the dual role of D₂O and Et₃N in both H/D exchange and reduction steps, minimizing reagent waste.

Asymmetric Reductive Amination with Chiral Catalysts

Stereoselective synthesis of the (2R)-configured amine employs asymmetric reductive amination of 4-Phenylbutan-2-one. A modified procedure from Impurity.com uses:

  • Chiral Auxiliary : (S)-Binap-RuCl₂ catalyst (5 mol%) for enantioselective hydrogenation.

  • Deuterated Reducing Agent : LiAlD₄ (3 equiv) in anhydrous THF at −78°C, introducing deuterium at the β-methyl group.

Optimized Conditions :

ParameterValue
Enantiomeric Excess92% (R)
Deuterium Purity99%
Yield75%

Post-synthesis purification via column chromatography (5–10% EtOAc/heptane) ensures isotopic and stereochemical homogeneity.

Tandem H/D Exchange-Reductive Deuteration

Mechanism and Application

The tandem strategy (Fig. 1) merges H/D exchange and SET reduction into a one-pot reaction, ideal for large-scale synthesis:

  • H/D Exchange : α-C–H bonds of 4-Phenylbutanenitrile undergo deuteration via base-catalyzed equilibration with D₂O.

  • SmI₂ Reduction : The nitrile is reduced to an amine via a radical intermediate, with D₂O serving as the deuterium source for β-deuteration.

Advantages :

  • Eliminates isolation of intermediates.

  • Uses cost-effective D₂O instead of expensive deuterated reagents.

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution MS analysis of this compound confirms a molecular ion peak at m/z 152.251 (calc. 152.251). Isotopic distribution shows >98% D at β-positions.

¹H NMR Spectroscopy

The absence of β-CH₃ signals (δ 1.1–1.3 ppm) and a singlet for ND₂ (δ 1.8 ppm) validate deuterium incorporation.

Industrial-Scale Synthesis Protocols

LGC Standards’ Manufacturing Process

LGC Standards produces this compound via:

  • Chiral Resolution : Diastereomeric salt formation with (R)-mandelic acid.

  • Deuterium Exchange : Refluxing the free amine with D₂O/Pd/C (5 wt%) at 80°C for 24 h.

Process Data :

ParameterValue
Purity99.5%
Deuterium Content99%
Production Scale100 mg–10 kg

Q & A

Q. How is (2R)-4-Phenylbutan-2-amine-d3 synthesized, and what deuterium-labeling strategies are validated for its preparation?

Methodological Answer: The synthesis typically involves reductive amination of 4-phenylbutan-2-one using deuterated reagents (e.g., NaBD4) to introduce deuterium at the methyl group (C-2). Chiral resolution via enzymatic methods or chiral chromatography is required to isolate the (2R)-enantiomer. For isotopic purity (>98% deuterium), confirmatory analyses include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most reliable for confirming the stereochemical integrity and isotopic purity of this compound?

Methodological Answer:

  • Chiral HPLC/CE : Validates enantiomeric excess (ee) using chiral stationary phases (e.g., cyclodextrin derivatives) .
  • NMR (²H, ¹³C) : Distinguishes deuterium incorporation and confirms stereochemistry via coupling constants and NOE effects .
  • High-Resolution MS : Verifies isotopic distribution (e.g., M+3 peak for -d3 labeling) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies recommend:

  • Temperature : Store at -20°C in inert gas (argon/nitrogen) to prevent racemization.
  • Solvent : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange .
  • Light Exposure : Protect from UV light to avoid photodegradation (validated via accelerated stability testing) .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can kinetic resolution improve yields?

Methodological Answer: Key challenges include racemization during deuterium incorporation and competing side reactions. Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers, improving ee to >99%. Optimize reaction conditions (pH, temperature) to minimize deuterium loss .

Q. How do isotopic effects (²H vs. ¹H) influence the pharmacokinetic properties of this compound in vivo?

Methodological Answer: Deuterium substitution alters metabolic stability by slowing CYP450-mediated oxidation (deuterium isotope effect, DIE). Use LC-MS/MS to compare plasma half-life (t½) and metabolite profiles in animal models. For example, deuterated analogs may show 2–3x longer t½ due to reduced first-pass metabolism .

Q. How can researchers resolve contradictions in reported bioactivity data for (2R)-4-Phenylbutan-2-amine derivatives?

Methodological Answer: Contradictions often arise from variability in:

  • Purity : Validate enantiomeric/chiral purity via chiral chromatography.
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Data Normalization : Use internal standards (e.g., deuterated internal controls) in LC-MS workflows .

Q. What advanced computational methods are used to model the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate deuterium’s impact on ligand-receptor binding kinetics (e.g., using AMBER or GROMACS).
  • Docking Studies : Compare binding affinities of deuterated vs. non-deuterated analogs using AutoDock Vina .

Q. What are the ethical and safety considerations for handling this compound in pharmacological studies?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests and acute toxicity assays in compliance with OECD guidelines.
  • Waste Disposal : Follow EPA protocols for deuterated organic compounds to prevent environmental contamination .

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